(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Description
(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound that features a morpholine ring and a nitrophenyl group
Properties
IUPAC Name |
(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-19(10-3-15-1-6-18(7-2-15)22(24)25)20-16-4-8-17(9-5-16)21-11-13-26-14-12-21/h1-10H,11-14H2,(H,20,23)/b10-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYWUJCCGNCXOM-KMKOMSMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the enamine: The reaction between 4-morpholin-4-ylbenzaldehyde and 4-nitroacetophenone under basic conditions forms the enamine intermediate.
Amidation: The enamine intermediate is then reacted with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Various nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of morpholine and nitrophenyl groups on biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in the development of new pharmaceuticals targeting specific pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide imparts unique chemical properties, such as the ability to undergo specific oxidation and reduction reactions, which may not be observed in similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
